GW-610 is a synthetic benzothiazole compound classified as an antitumor agent. [, ] It exhibits potent and selective in vitro antitumor properties against various cancer cell lines, including breast and colorectal cancer cells. [, , ] Research suggests that GW-610 may function through novel mechanisms of action involving specific cytochrome P450 (CYP) enzymes. [, , ]
GW-610 undergoes biotransformation by human CYP enzymes, primarily CYP1A1 and CYP2W1. [] These enzymes catalyze the oxidation of GW-610, leading to the formation of reactive intermediates. [] CYP1A1-mediated oxidation results in a two-step process involving regiospecific O-demethylation followed by hydroxylation. [] CYP2W1 exhibits a 5-fold higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] The reactive intermediates generated during these processes can form glutathione (GSH) conjugates, suggesting the potential for detoxification pathways. []
GW-610 acts as a prodrug requiring bioactivation by specific CYP enzymes, primarily CYP2W1 in colorectal cancer cells, to exert its antitumor effects. [, , ] While the exact mechanism of action remains to be fully elucidated, studies suggest that bioactivation leads to the formation of reactive intermediates, potentially including hydroxylamines and quinoneimine species. [] These reactive intermediates can then interact with cellular components, such as DNA and proteins, leading to cell death. [] Notably, CYP2S1 appears to deactivate GW-610, potentially by reducing the reactive hydroxylamine intermediate back to the parent compound. []
Anticancer Research:- In vitro studies: GW-610 demonstrates potent and selective cytotoxicity against various cancer cell lines, including breast and colorectal cancer cells. [, , ] These findings highlight its potential as a targeted anticancer agent.- CYP-mediated Bioactivation: The reliance of GW-610 on specific CYP enzymes for activation opens avenues for personalized therapy, where patients with higher tumor expression of these enzymes, particularly CYP2W1, may benefit most from treatment. [, , ]- Colorectal Cancer Treatment: Given the high expression of CYP2W1 in colorectal tumors and the significant role of this enzyme in GW-610 bioactivation, this compound shows particular promise as a therapeutic agent for colorectal cancer. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: